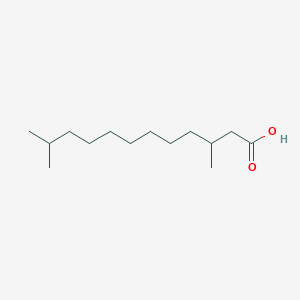
Copper--polonium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–polonium (2/1) is a compound consisting of two copper atoms and one polonium atom. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Polonium is a rare and highly radioactive element, while copper is a well-known metal with various industrial applications. The combination of these two elements results in a compound with intriguing characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of copper–polonium (2/1) typically involves the spontaneous deposition of polonium onto copper surfaces. This method has been studied for its efficiency in recovering polonium from aqueous solutions. The process involves optimizing conditions such as pH levels and the presence of stable carriers like bismuth and lead to minimize interference .
Industrial Production Methods: Industrial production of copper–polonium (2/1) is not well-documented due to the rarity and high radioactivity of polonium. the spontaneous deposition method mentioned above could be scaled up for industrial applications, provided that safety measures are strictly followed to handle the radioactive nature of polonium.
Analyse Chemischer Reaktionen
Types of Reactions: Copper–polonium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Copper–polonium (2/1) can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents, leading to the formation of lower oxidation states of copper and polonium.
Substitution: Substitution reactions may involve the replacement of polonium with other elements or compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper oxides and polonium oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used in studies involving radioactive tracers and the behavior of polonium in various chemical environments.
Biology: Research on the biological effects of polonium, particularly its radiotoxicity, can benefit from the use of copper–polonium (2/1) as a model compound.
Medicine: While polonium is highly toxic, its radioactive properties could be explored for targeted radiotherapy in cancer treatment, provided that safety measures are in place.
Wirkmechanismus
The mechanism of action of copper–polonium (2/1) involves the interaction of polonium’s radioactive properties with its environment. Polonium emits alpha particles, which can cause significant damage to biological tissues and materials. The molecular targets and pathways involved in its action include DNA damage and the generation of reactive oxygen species, leading to cellular apoptosis and other effects .
Vergleich Mit ähnlichen Verbindungen
Copper Compounds: Copper forms various compounds, such as copper oxides and copper sulfides, which have different properties and applications compared to copper–polonium (2/1).
Polonium Compounds: Polonium forms compounds with other elements, such as polonium oxides and polonium sulfides.
Uniqueness: Copper–polonium (2/1) is unique due to the combination of copper’s well-known chemical properties and polonium’s intense radioactivity. This combination results in a compound with distinct characteristics that are not found in other copper or polonium compounds.
Eigenschaften
CAS-Nummer |
191099-21-5 |
|---|---|
Molekularformel |
Cu2Po |
Molekulargewicht |
336.07 g/mol |
InChI |
InChI=1S/2Cu.Po |
InChI-Schlüssel |
HJMIQLNGLMMRSH-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
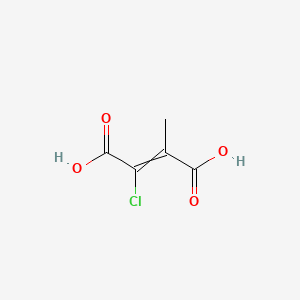
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
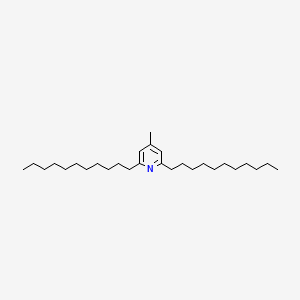
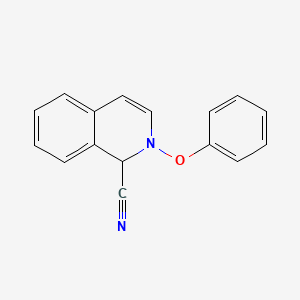
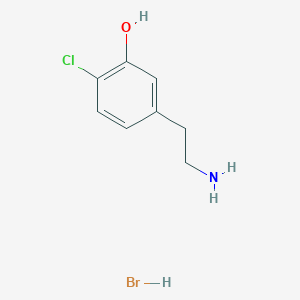
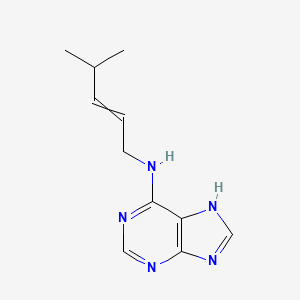

![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
